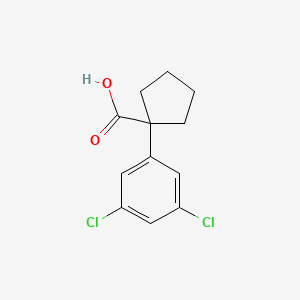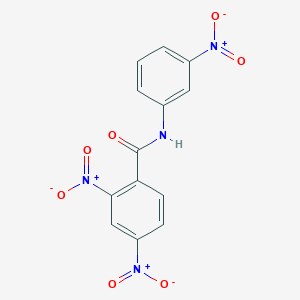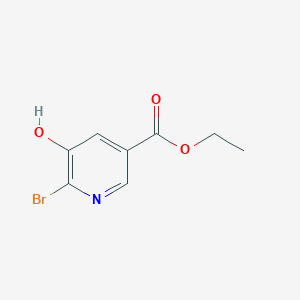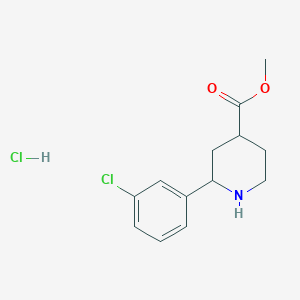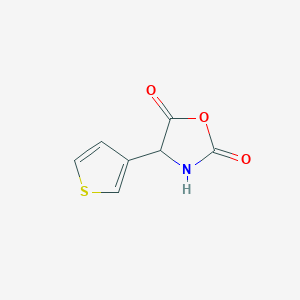
4-(3-Thienyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Thienyl)oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group. The oxazolidine ring is a five-membered ring containing nitrogen and oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Thienyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters . This reaction proceeds under mild conditions and provides a convenient route to the oxazolidine-2,5-dione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Thienyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Aplicaciones Científicas De Investigación
4-(3-Thienyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(3-Thienyl)oxazolidine-2,5-dione involves its interaction with molecular targets through its oxazolidine and thienyl groups. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Another heterocyclic compound with a similar structure but containing a sulfur atom in place of the oxygen in the oxazolidine ring.
Oxazolidine-2,4-dione: Similar to 4-(3-Thienyl)oxazolidine-2,5-dione but lacks the thienyl group.
Uniqueness
This compound is unique due to the presence of both the oxazolidine ring and the thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C7H5NO3S |
|---|---|
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
4-thiophen-3-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H5NO3S/c9-6-5(8-7(10)11-6)4-1-2-12-3-4/h1-3,5H,(H,8,10) |
Clave InChI |
FGZGYLAISBQXBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
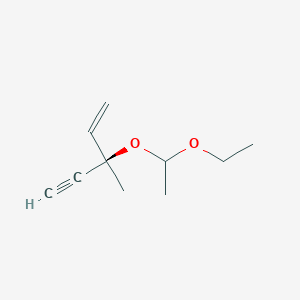
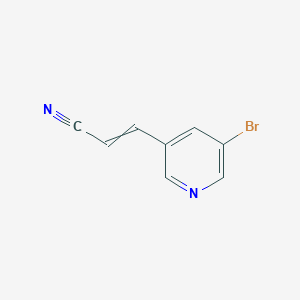
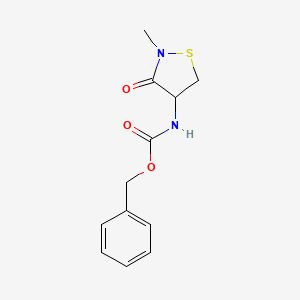
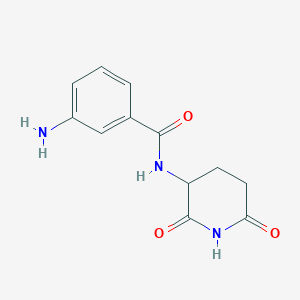
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
